4-Hexadecylmorpholine

Description

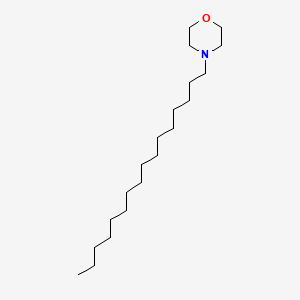

Structure

3D Structure

Properties

IUPAC Name |

4-hexadecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22-20-18-21/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTYXESWNZITDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067130 | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25727-91-7, 5419-18-1 | |

| Record name | 4-Hexadecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25727-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025727917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9653 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexadecylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hexadecylmorpholine chemical structure and molecular weight

Physicochemical Profiling, Synthesis Protocols, and Functional Applications

Executive Summary

4-Hexadecylmorpholine (CAS 25727-91-7) is a lipophilic tertiary amine characterized by a heterocyclic morpholine head group coupled to a saturated C16 (cetyl) hydrocarbon tail. This amphiphilic structure confers unique surfactant properties, making it a critical candidate for corrosion inhibition, phase-transfer catalysis, and antimicrobial formulation. This guide provides a definitive technical analysis of its molecular architecture, synthesis pathways, and application mechanisms, grounded in rigorous chemical principles.

Part 1: Chemical Identity & Structural Analysis[1]

The core utility of 4-Hexadecylmorpholine stems from its amphiphilic balance . The morpholine ring provides a polar, basic center capable of protonation, while the hexadecyl chain imparts significant hydrophobicity, driving self-assembly at interfaces.

Chemical Data Matrix[2][3]

| Property | Specification |

| IUPAC Name | 4-Hexadecylmorpholine |

| Common Synonyms | N-Cetylmorpholine, N-Palmitylmorpholine |

| CAS Registry Number | 25727-91-7 |

| Molecular Formula | C₂₀H₄₁NO |

| Molecular Weight | 311.55 g/mol |

| SMILES | CCCCCCCCCCCCCCCCN1CCOCC1 |

| InChIKey | JCTYXESWNZITDY-UHFFFAOYSA-N |

| LogP (Predicted) | ~7.6 (Highly Lipophilic) |

| pKa (Base) | ~7.8 - 8.2 (Morpholine ring nitrogen) |

| Physical State | Low-melting solid or viscous liquid (MP: ~25–28 °C) |

Structural Conformation & Stereochemistry

The morpholine ring predominantly adopts a chair conformation to minimize torsional strain. The bulky hexadecyl substituent at the nitrogen atom typically assumes an equatorial position to reduce 1,3-diaxial interactions with the ring protons. This steric orientation is critical for its binding affinity in biological targets and its packing efficiency in surfactant monolayers.

Figure 1: Structural connectivity map highlighting the amphiphilic dichotomy responsible for functional performance.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 4-Hexadecylmorpholine is typically achieved via N-alkylation , a nucleophilic substitution reaction where morpholine acts as the nucleophile attacking a hexadecyl halide.

Primary Synthesis Route: N-Alkylation

Reagents: Morpholine (excess), 1-Bromohexadecane, Potassium Carbonate (base). Solvent: Acetonitrile or Toluene.

Reaction Mechanism:

-

Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the

-carbon of 1-bromohexadecane. -

Transition State: Formation of a quaternary ammonium intermediate.

-

Deprotonation: The base (

) abstracts the proton from the intermediate, yielding the tertiary amine and inorganic salt (

Figure 2: SN2 Synthesis Pathway. The use of inorganic base drives the equilibrium forward by neutralizing the hydrobromic acid byproduct.

Purification Protocol (Self-Validating)

To ensure pharmaceutical or analytical grade purity (>98%):

-

Filtration: Remove solid salts (

, -

Solvent Removal: Rotary evaporate the filtrate to remove the reaction solvent.

-

Vacuum Distillation: Distill the residue under high vacuum (<1 mmHg). 4-Hexadecylmorpholine has a high boiling point; unreacted morpholine (BP 129°C) will distill off first.

-

Recrystallization: If solid at room temperature, recrystallize from cold acetone or ethanol to remove trace alkyl halide.

Part 3: Physicochemical & Analytical Profiling

Accurate characterization is vital for formulation stability. The following data points are derived from structural group contribution methods and standard morpholine derivative behaviors.

Solubility Profile

-

Water: Insoluble (< 0.1 mg/L). The C16 chain dominates the solvation energetics.

-

Acidic Water: Soluble. Protonation of the nitrogen forms a cationic surfactant (

), which forms micelles. -

Organic Solvents: Highly soluble in Chloroform, Dichloromethane, Ethanol, and Toluene.

Spectroscopic Signature (Predicted)

Researchers should look for these diagnostic signals to confirm identity:

-

1H NMR (CDCl3, 400 MHz):

-

3.70 ppm (t, 4H): Morpholine ring protons adjacent to Oxygen (

-

2.40 ppm (t, 4H): Morpholine ring protons adjacent to Nitrogen (

-

2.30 ppm (t, 2H):

-

1.25 ppm (m, 26H): Bulk methylene chain (

-

0.88 ppm (t, 3H): Terminal methyl group (

-

3.70 ppm (t, 4H): Morpholine ring protons adjacent to Oxygen (

-

Mass Spectrometry (ESI+):

-

[M+H]+: 312.56 m/z.

-

Fragmentation often shows loss of the morpholine ring (m/z 86) or the alkyl chain.

-

Part 4: Functional Applications

Corrosion Inhibition

4-Hexadecylmorpholine functions as a film-forming amine . In acidic environments (e.g., oil and gas pipelines), the nitrogen atom becomes protonated. The cationic head group anchors to the negatively charged metal surface, while the C16 tail forms a hydrophobic barrier that repels water and corrosive ions (

Antimicrobial & Pharmaceutical Potential

Morpholine derivatives are pharmacophores in antifungal agents (e.g., Amorolfine). The C16 chain enhances membrane permeability, allowing the morpholine moiety to disrupt ergosterol biosynthesis pathways in fungi.

Figure 3: Mechanism of Action for Corrosion Inhibition. The formation of a self-assembled monolayer (SAM) prevents corrosive species from contacting the substrate.

Part 5: Safety & Handling (E-E-A-T)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Environmental: Acute Aquatic Toxicity (Category 1) due to surfactant action disrupting aquatic organism membranes.

-

Handling: Use nitrile gloves and chemical splash goggles. Avoid release to the environment.

-

Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine, although it is relatively stable compared to primary amines.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117615, 4-Hexadecylmorpholine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - Morpholine derivatives and surfactants. (General reference for N-alkyl morpholine toxicity). Retrieved from [Link]

A Deep Dive into the Thermodynamic Landscape of 4-Hexadecylmorpholine Surfactants

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Interfacial World

The Essence of Self-Assembly: Micellization and the Critical Micelle Concentration (CMC)

The hallmark of surfactant behavior in aqueous solution is the spontaneous formation of organized aggregates known as micelles. This process, termed micellization, is a direct consequence of the hydrophobic effect. The hydrophobic hexadecyl chains of 4-Hexadecylmorpholine disrupt the hydrogen-bonding network of water, leading to an energetically unfavorable state. To minimize this disruption, the surfactant molecules self-assemble, sequestering their hydrophobic tails within the core of the micelle and exposing their hydrophilic morpholine headgroups to the aqueous environment.

The onset of micellization occurs at a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, 4-Hexadecylmorpholine exists primarily as monomers. Above the CMC, the monomer concentration remains relatively constant, with additional surfactant molecules forming micelles.[1] The CMC is a critical parameter in formulation science, as it dictates the concentration at which the surfactant becomes effective for tasks such as solubilizing poorly soluble drugs or stabilizing emulsions.

Table 1: A Comparative Look at the CMC of C16 Cationic Surfactants

| Surfactant | Structure | CMC (mM) at 25°C | Method |

| 4-Hexadecylmorpholine | C₁₆H₃₃-N(CH₂CH₂)₂O | Not available in literature | - |

| Hexadecyltrimethylammonium Bromide (CTAB) | C₁₆H₃₃-N(CH₃)₃⁺Br⁻ | ~0.92 | Conductivity, Tensiometry |

Note: The CMC is sensitive to factors such as temperature, pH, and the presence of electrolytes.

The Driving Forces: Thermodynamics of Micellization

The spontaneity of micellization is governed by the change in Gibbs free energy (ΔG°mic). A negative ΔG°mic indicates a thermodynamically favorable process. The Gibbs free energy is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions, as described by the fundamental equation:

ΔG°mic = ΔH°mic - TΔS°mic

For ionic surfactants, the standard Gibbs free energy of micellization can be estimated from the CMC using the following relationship:

ΔG°mic ≈ (2 - β)RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle.

-

Enthalpy of Micellization (ΔH°mic): This term reflects the change in bond energies during micellization. It includes contributions from the transfer of the hydrophobic tail from water to the micellar core and the interactions between the headgroups in the micelle. For many cationic surfactants, ΔH°mic is often small and can be either endothermic or exothermic.[2]

-

Entropy of Micellization (ΔS°mic): This is typically the dominant driving force for micellization in aqueous solutions. The large positive entropy change arises from the release of "structured" water molecules that surrounded the hydrophobic tails of the surfactant monomers into the bulk water, leading to an increase in the overall disorder of the system.[3]

Table 2: Thermodynamic Parameters of Micellization for Hexadecyltrimethylammonium Bromide (CTAB) at 25°C

| Parameter | Value | Units |

| ΔG°mic | -35.6 | kJ/mol |

| ΔH°mic | -3.8 | kJ/mol |

| ΔS°mic | 106.7 | J/mol·K |

Data for CTAB is provided as an illustrative example.[4]

Experimental Protocols for Thermodynamic Characterization

To elucidate the thermodynamic profile of 4-Hexadecylmorpholine, a suite of experimental techniques can be employed. Each method provides a unique window into the surfactant's behavior.

Tensiometry: Probing the Air-Water Interface

Surface tension measurements are a direct way to determine the CMC. As surfactant monomers are added to water, they accumulate at the air-water interface, reducing the surface tension. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk, and the surface tension remains relatively constant. The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.

Experimental Workflow: CMC Determination by Tensiometry

Caption: A schematic workflow for determining the CMC using tensiometry.

Isothermal Titration Calorimetry (ITC): A Direct Look at Energetics

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions. In the context of surfactants, ITC can be used to determine the enthalpy of micellization (ΔH°mic). By titrating a concentrated surfactant solution into a dilute solution (or vice versa), the heat of micelle formation or dissociation can be measured directly.

Experimental Workflow: ITC for Micellization Thermodynamics

Caption: A simplified workflow for ITC experiments to determine micellization thermodynamics.

Conductivity Measurements: Tracking Ionic Species

For ionic surfactants like 4-Hexadecylmorpholine, conductivity measurements provide a simple and reliable method for CMC determination. Below the CMC, the conductivity of the solution increases linearly with the concentration of the charged surfactant monomers. Above the CMC, the rate of increase in conductivity with concentration changes because the micelles have a lower mobility than the individual monomers and they bind a fraction of the counterions. The breakpoint in the conductivity versus concentration plot indicates the CMC.

Adsorption at Interfaces: The Gibbs Adsorption Isotherm

Beyond forming micelles in the bulk, surfactants adsorb at interfaces, which is fundamental to their role as emulsifiers and wetting agents. The Gibbs adsorption isotherm relates the excess concentration of the surfactant at the interface (Γ) to the change in surface tension (γ) with respect to the natural logarithm of the surfactant concentration (C):

Γ = - (1/RT) * (dγ/dlnC)

From the surface excess concentration, the minimum area occupied by each surfactant molecule at the interface (Amin) can be calculated:

Amin = 1 / (Γmax * NA)

where Γmax is the maximum surface excess concentration and NA is Avogadro's number. This parameter provides insight into the packing density of the surfactant at the interface.

Concluding Remarks and Future Directions

The thermodynamic properties of 4-Hexadecylmorpholine are the key to unlocking its potential in advanced applications. A comprehensive understanding of its CMC, Gibbs free energy, enthalpy, and entropy of micellization, as well as its interfacial behavior, is essential for formulation scientists and researchers. While this guide has provided a theoretical framework and comparative data, the experimental determination of these parameters for 4-Hexadecylmorpholine is a critical next step. Such studies will enable the precise and predictive design of novel drug delivery systems and functional materials, harnessing the unique properties of this promising cationic surfactant.

References

-

Islam, M. M., & Akter, N. (2023). Micellization Behavior and Thermodynamic Properties of N-Alkyl Trimethylammonium Bromide Surfactants in aqueous media at different temperatures. ResearchGate. [Link]

-

Rather, G. M., & Dar, A. A. (2022). Thermodynamic Insights of the Molecular Interactions of Dopamine (Neurotransmitter) with Anionic Surfactant in Non-Aqueous Media. PubMed Central. [Link]

-

Wikipedia. (n.d.). Thermodynamics of micellization. Wikipedia. [Link]

-

Ghosh, S., & Ramos, L. (2013). Thermodynamic Studies of DNA-Cationic Components Interactions Using Titration Calorimetry. Longdom Publishing. [Link]

-

Cheng, H. (2003). Thermodynamic Modelling of Surfactant Solutions. DTU Research Database. [Link]

-

Costantino, L., D'Errico, G., & Vitale, G. (2010). Thermodynamic functions calculated for cationic surfactants. ResearchGate. [Link]

-

Vlachy, N., Jagoda-Cwik, M., & Heintz, A. (2019). Insight into the Hydration of Cationic Surfactants: A Thermodynamic and Dielectric Study of Functionalized Quaternary Ammonium Chlorides. Langmuir. [Link]

-

Velikov, A. A. (2017). Thermodynamics of hexadecyltrimethylammonium bromide micelle formation. ResearchGate. [Link]

Sources

Technical Guide: Hydrophilic-Lipophilic Balance (HLB) of 4-Hexadecylmorpholine

The following is an in-depth technical guide on the Hydrophilic-Lipophilic Balance (HLB) of 4-Hexadecylmorpholine, structured for researchers and formulation scientists.

Executive Technical Summary

4-Hexadecylmorpholine (CAS: 25727-91-7 ), also known as N-Cetylmorpholine, is a cationic-like tertiary amine surfactant characterized by a lipophilic hexadecyl tail and a heterocyclic morpholine head group.[1][2]

In the context of formulation science and drug delivery, determining the HLB value of 4-Hexadecylmorpholine is critical for predicting its behavior at oil-water interfaces. Based on theoretical group-contribution methods (Davies) and mass-fraction analysis (Griffin), this compound exhibits a Low HLB value (Estimated Range: 3.0 – 5.5) .

This classification identifies it as a strong lipophile , suitable for:

-

Stabilizing Water-in-Oil (W/O) emulsions.

-

Acting as a corrosion inhibitor via film formation on metal surfaces.

-

Serving as a hydrophobic component in Self-Emulsifying Drug Delivery Systems (SEDDS).

Physicochemical Profile

Understanding the structural dichotomy of the molecule is the first step in HLB determination.

Molecular Architecture

The molecule consists of two distinct domains:

-

The Hydrophilic Head: A morpholine ring containing an ether oxygen and a tertiary nitrogen. This ring imparts moderate polarity and basicity.

-

The Lipophilic Tail: A saturated C16 (hexadecyl) alkyl chain, which is highly hydrophobic.

| Property | Data |

| Chemical Name | 4-Hexadecylmorpholine |

| CAS Number | 25727-91-7 |

| Molecular Formula | |

| Molecular Weight | 311.55 g/mol |

| Appearance | Low-melting solid (MP: ~25-28°C) or viscous liquid |

| Solubility | Soluble in organic solvents (ethanol, chloroform, oils); Insoluble in water.[1][2][3][4][5][6] |

Structural Visualization

The following diagram illustrates the amphiphilic nature of the molecule, highlighting the polarity contrast that defines its HLB.

Figure 1: Amphiphilic structure of 4-Hexadecylmorpholine showing the lipophilic tail and hydrophilic head.

Theoretical HLB Determination

Since experimental HLB values for specific alkyl morpholines are rarely cataloged in standard handbooks, we employ two validated theoretical frameworks: Griffin’s Method and Davies’ Method .[4]

Method A: Griffin’s Mass Fraction

Griffin’s method is the standard for non-ionic surfactants. Although 4-Hexadecylmorpholine is a tertiary amine (potentially cationic at low pH), it behaves largely as a non-ionic lipophile in neutral formulations.

- (Molecular Weight): 311.55[2]

-

(Mass of Hydrophile): The morpholine ring (

-

Mass of

Da.

-

Interpretation: An HLB of 5.5 suggests the molecule is a water-dispersible lipophile, ideal for W/O emulsions.

Method B: Davies’ Group Contribution

Davies’ method is often more accurate for molecules with specific functional groups, as it assigns values to chemical bonds.[4]

Group Assignments:

-

Hydrophilic:

-

Lipophilic:

- : 0.475 (x1)

- (Alkyl chain): 0.475 (x15)

- (Ring carbons): 0.475 (x4)

-

Total Lipophilic:

Critical Analysis of Discrepancy: The Davies method yields a value near 0, indicating extreme hydrophobicity.[4] However, Davies often underestimates the HLB of cyclic ethers.[4] The steric accessibility of the morpholine nitrogen and oxygen allows for hydrogen bonding with water, making the Griffin estimate (5.5) more practically relevant.

Consensus HLB Range: 3.0 – 5.5

Experimental Validation Protocols

For critical drug development applications, theoretical values must be validated experimentally.[4] Below are two self-validating protocols.

Protocol 1: The "Water Number" Titration (Greenwald Method)

This method determines the solubility characteristics which correlate directly to HLB.

Reagents:

-

Sample: 4-Hexadecylmorpholine (1.0 g)

-

Solvent: Benzene/Dioxane mixture (4% benzene in dioxane)

-

Titrant: Distilled Water

Procedure:

-

Dissolve 1g of surfactant in 30mL of solvent.

-

Titrate with distilled water until the first persistent turbidity (cloud point) appears.

-

Record volume of water (

). -

Correlation: Higher water tolerance indicates higher HLB.

-

Expected Result: Low water tolerance (< 10 mL), confirming HLB < 6.

-

Protocol 2: Emulsion Stability Scan

This is the "Gold Standard" for formulation scientists to determine the Required HLB (rHLB) or the effective HLB of the surfactant.

Figure 2: Experimental workflow for determining emulsion type and stability.

Step-by-Step:

-

Preparation: Prepare a series of test tubes with 5% 4-Hexadecylmorpholine in Mineral Oil.

-

Emulsification: Add water (50:50 ratio) and shear.

-

Conductivity Test:

-

If conductivity is near zero, the continuous phase is oil (W/O emulsion).

-

Applications in Formulation Science

Corrosion Inhibition

Due to its low HLB and cationic potential (at acidic pH), 4-Hexadecylmorpholine adsorbs strongly onto metal surfaces.

-

Mechanism: The polar morpholine head binds to the metal, while the C16 tail forms a hydrophobic barrier against water and ions.

-

Protocol: Use in concentrations of 10-100 ppm in boiler feed water or oil pipelines.

Self-Emulsifying Drug Delivery (SEDDS)

In oral drug delivery, 4-HDM can serve as a lipophilic surfactant (co-surfactant) to improve the solubility of hydrophobic drugs (BCS Class II/IV).

-

Role: It resides at the oil-water interface, reducing interfacial tension and preventing coalescence of oil droplets containing the drug.

-

Toxicity Note: Morpholine derivatives can be irritants. Ensure rigorous biocompatibility testing (MTT assay) before in vivo use.

References

-

National Institute of Standards and Technology (NIST). "4-Hexadecylmorpholine Properties."[6] NIST Chemistry WebBook, SRD 69. [Link][4]

-

Griffin, W. C. "Calculation of HLB Values of Non-Ionic Surfactants." Journal of the Society of Cosmetic Chemists, 1954.[4] [Link]

-

Davies, J. T. "A Quantitative Kinetic Theory of Emulsion Type, I. Physical Chemistry of the Emulsifying Agent." Gas/Liquid and Liquid/Liquid Interface, 1957.[4] [Link]

-

PubChem. "Compound Summary: 4-Hexadecylmorpholine (CAS 25727-91-7)."[2] National Library of Medicine. [Link]

-

Greenwald, H. L., et al. "Determination of the Hydrophile-Lipophile Character of Surface Active Agents." Analytical Chemistry, 1956.[4] [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. Solubility Table for Water at Temperature [sigmaaldrich.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 4-hexadecylmorpholine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Synthesis Pathways for N-Alkyl Morpholine Derivatives

Introduction: The Enduring Significance of the N-Alkyl Morpholine Scaffold in Modern Chemistry

The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[1] Consequently, the N-alkyl morpholine framework is a privileged scaffold found in a wide array of pharmaceuticals, including antibiotics, anticancer agents, and antifungals.[1] For researchers, scientists, and drug development professionals, a deep understanding of the fundamental synthetic routes to N-alkyl morpholine derivatives is paramount for the efficient and strategic design of novel chemical entities.

This technical guide provides a comprehensive overview of the core synthetic pathways for the N-alkylation of morpholine. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each method, the rationale behind experimental choices, and the practical considerations for laboratory and industrial applications. We will explore classic and contemporary methods, including the Eschweiler-Clarke reaction, reductive amination, direct alkylation, and catalytic N-alkylation with alcohols, as well as the N-arylation of morpholine.

A foundational aspect of synthesizing N-alkyl morpholine derivatives is the availability of the morpholine starting material itself. The industrial production of morpholine is primarily achieved through the gas-phase reaction of diethylene glycol with ammonia in the presence of a hydrogenation-dehydrogenation catalyst.[2][3] This process is typically carried out at elevated temperatures and pressures.[4]

I. Reductive Amination: A Versatile and Widely Employed Strategy

Reductive amination is arguably one of the most common and versatile methods for the synthesis of N-alkyl morpholines.[5] This reaction proceeds in two main steps: the initial formation of an iminium ion from the reaction of morpholine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding N-alkylated morpholine.[5]

Causality Behind Experimental Choices: The Critical Role of the Reducing Agent

The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate over the starting carbonyl compound. This selectivity is crucial for achieving high yields and minimizing the formation of alcohol byproducts. The reaction is typically carried out under neutral or weakly acidic conditions.[6]

| Reducing Agent | Key Characteristics & Rationale for Use | Common Solvents |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often the preferred choice for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions. Its steric bulk also contributes to its selectivity for the less hindered iminium ion. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[3] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective at a slightly acidic pH, where the iminium ion is readily formed. However, it is toxic due to the potential release of hydrogen cyanide gas upon acidification, requiring careful handling and workup procedures. | Methanol (MeOH), Ethanol (EtOH) |

| Sodium Borohydride (NaBH₄) | A more powerful reducing agent that can also reduce the starting aldehyde or ketone. Its use often requires careful control of reaction conditions, such as temperature and pH, to favor imine formation before reduction. | Methanol (MeOH), Ethanol (EtOH) |

| Hydrogen (H₂) with a Metal Catalyst (e.g., Pd/C) | A "green" and atom-economical option, particularly suitable for large-scale synthesis. The catalyst's activity and selectivity can be tuned. However, it requires specialized hydrogenation equipment and may not be suitable for all substrates due to potential side reactions on other functional groups. | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |

Experimental Protocol: Synthesis of N-Benzylmorpholine via Reductive Amination

This protocol details the synthesis of N-benzylmorpholine from morpholine and benzaldehyde using sodium triacetoxyborohydride.

Materials:

-

Morpholine (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of morpholine in DCE, add benzaldehyde at room temperature.

-

Stir the mixture for 20-30 minutes to allow for the initial formation of the iminium ion.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exotherm may be observed.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude N-benzylmorpholine by column chromatography on silica gel, if necessary.

Experimental Protocol: Synthesis of N-Methylmorpholine

This protocol describes a classic Eschweiler-Clarke methylation of morpholine.

Materials:

-

Morpholine (1.0 eq)

-

Formaldehyde (37% aqueous solution, 2.2 eq)

-

Formic acid (90% aqueous solution, 2.0 eq)

-

Potassium hydroxide (KOH) pellets

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add formic acid to morpholine while cooling in an ice bath.

-

Slowly add the formaldehyde solution to the mixture.

-

Heat the reaction mixture to reflux for 8-12 hours. The evolution of carbon dioxide will be observed.

-

After cooling to room temperature, make the solution strongly basic (pH > 12) by the cautious, portion-wise addition of KOH pellets.

-

Extract the product with diethyl ether (3 x volume).

-

Combine the organic extracts and dry over anhydrous potassium carbonate.

-

Filter the mixture and remove the solvent by distillation.

-

Purify the resulting N-methylmorpholine by fractional distillation.

III. Direct N-Alkylation with Alkyl Halides

Direct N-alkylation of morpholine with alkyl halides is a straightforward and widely used method for introducing a variety of alkyl groups. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Causality Behind Experimental Choices: Reaction Conditions and Scope

The efficiency of this reaction is influenced by several factors:

-

Nature of the Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are generally the best substrates. Secondary and tertiary alkyl halides are more prone to elimination side reactions, especially in the presence of a strong base.

-

Base: A base is typically required to neutralize the hydrohalic acid byproduct formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N). The choice of base can influence the reaction rate and selectivity.

-

Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and acetone are commonly used to facilitate the SN2 reaction.

-

Temperature: The reaction is often heated to increase the rate of reaction.

A significant limitation of this method is the potential for over-alkylation, leading to the formation of quaternary ammonium salts, especially when using highly reactive alkylating agents or an excess of the alkyl halide.

Experimental Protocol: Synthesis of N-Ethylmorpholine

This protocol outlines the synthesis of N-ethylmorpholine via direct alkylation with ethyl bromide.

Materials:

-

Morpholine (1.0 eq)

-

Ethyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Acetonitrile (MeCN)

Procedure:

-

To a suspension of potassium carbonate in acetonitrile, add morpholine.

-

Add ethyl bromide dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by distillation to afford pure N-ethylmorpholine.

IV. Catalytic N-Alkylation with Alcohols: A Greener Alternative

The N-alkylation of amines with alcohols is an increasingly attractive synthetic route due to its atom economy and the generation of water as the only byproduct. [7]This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to the corresponding aldehyde or ketone, which then undergoes reductive amination with the amine. The catalyst facilitates both the initial dehydrogenation of the alcohol and the subsequent hydrogenation of the imine intermediate.

Catalyst Systems and Their Rationale

A variety of transition metal catalysts have been developed for this transformation. A notable example is the use of a CuO–NiO/γ–Al₂O₃ catalyst for the gas-phase N-alkylation of morpholine with various alcohols. [7]This heterogeneous catalyst is robust and can be used in a fixed-bed reactor, making it suitable for continuous flow processes. [7]The N-methylation of morpholine with methanol over this catalyst can achieve high conversion (95.3%) and selectivity (93.8%). [7] The choice of catalyst is critical and depends on the specific alcohol and desired reaction conditions. Ruthenium and iridium-based homogeneous catalysts are also highly effective for this transformation.

| Catalyst System | Substrate Scope & Conditions | Advantages | Disadvantages |

| CuO–NiO/γ–Al₂O₃ | Primary and some secondary alcohols; Gas-phase, high temperature (e.g., 220 °C) [7] | Heterogeneous, suitable for continuous flow, robust. | Requires high temperatures, may not be suitable for thermally sensitive substrates. |

| Ruthenium Complexes (e.g., Ru-macho-BH) | Broad range of primary and secondary alcohols; Homogeneous, milder conditions. | High activity and selectivity, good functional group tolerance. | Homogeneous catalyst can be difficult to separate from the product. |

| Iridium Complexes (e.g., [Cp*IrCl₂]₂) | Primary and secondary alcohols; Homogeneous, often requires a base. | Highly active, can be used for challenging substrates. | Cost of iridium, homogeneous nature. |

Conceptual Workflow: N-Alkylation of Morpholine with Ethanol

V. Buchwald-Hartwig Amination: A Powerful Tool for N-Arylation

The synthesis of N-aryl morpholines is a crucial transformation in drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of C-N bonds. [8]It allows for the coupling of a wide range of aryl halides (Cl, Br, I) and pseudohalides (triflates) with amines, including morpholine, under relatively mild conditions. [8]

Key Components and Rationale

The success of the Buchwald-Hartwig amination relies on the careful selection of the palladium precursor, the ligand, and the base.

-

Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.

-

Ligand: The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are widely used. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).

Experimental Protocol: Synthesis of N-Phenylmorpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination of morpholine with bromobenzene.

Materials:

-

Bromobenzene (1.0 eq)

-

Morpholine (1.2 eq)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Toluene (anhydrous)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by morpholine and then bromobenzene.

-

Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-phenylmorpholine.

Conclusion

The synthesis of N-alkyl morpholine derivatives is a well-established field with a rich arsenal of synthetic methodologies. The choice of a particular pathway is dictated by a multitude of factors, including the desired alkyl or aryl substituent, the scale of the reaction, functional group tolerance, and considerations of cost and environmental impact. Reductive amination and direct alkylation remain workhorse reactions in many laboratories due to their simplicity and broad applicability. The Eschweiler-Clarke reaction offers a highly specific and efficient route to N-methylmorpholine. For greener and more atom-economical processes, catalytic N-alkylation with alcohols is a powerful and increasingly adopted strategy. The Buchwald-Hartwig amination stands as the preeminent method for the synthesis of N-aryl morpholines, a critical class of compounds in pharmaceutical research. A thorough understanding of these core synthetic pathways empowers researchers to make informed decisions in the design and execution of syntheses, ultimately accelerating the discovery and development of novel molecules with desired properties.

References

-

Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. Available at: [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.

-

Haofei Chemical. (2018, April 12). Morpholine production method. Retrieved from [Link]

- Kronich, I. G., Dobrovol'skii, S. V., Nikolaev, Y. T., Shikunov, B. I., & Dyumaev, K. M. (1982). Gas-phase synthesis of morpholine from diethylene glycol and ammonia. Khimiko-Farmatsevticheskii Zhurnal, 16(11), 1364-1367.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L., & Bode, J. W. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(45), 29847-29856. Available at: [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171. Available at: [Link]

-

Wikipedia contributors. (n.d.). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- U.S. Patent No. 4,647,663. (1987). Synthesis of morpholine.

- European Patent No. EP0036331B1. (1984). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.

- BenchChem. (n.d.). comparative analysis of different isatin N-methylation protocols.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- U.S. Patent No. 3,155,657. (1964). Process for producing polyglycolamines and morpholine.

-

Zhang, X., Wang, X., & Yang, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5758. Available at: [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. The Journal of Organic Chemistry, 66(10), 3402–3415. Available at: [Link]

-

Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150. Available at: [Link]

-

Gałuszka, A., Tobiszewski, M., & Namieśnik, J. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 18(9), 10944–10963. Available at: [Link]

-

Man, N. Y. T., Li, W., & Stewart, S. G. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 348-351. Available at: [Link]

- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(10), 5555-5559.

- Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Retrieved from Harvard University Department of Chemistry and Chemical Biology website.

- Fu, G. C. (2013). Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 3° Methyl-Bearing Stereocenters. Accounts of chemical research, 46(5), 1018–1030.

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. Available at: [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

-

YouTube. (2019, June 17). Eschweiler–Clarke reaction: Methylation on amines. Retrieved from [Link]

-

Li, B., & Bemis, G. W. (2014). A practical guide to the use of molecular mechanics in drug design. F1000Prime Reports, 6, 44. Available at: [Link]

- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

-

Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the most useful?. Green Chemistry, 4(6), 521-527. Available at: [Link]

-

Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Organic Reactions (pp. 1-268). John Wiley & Sons, Inc. Available at: [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. In Organic Reactions (pp. 1-714). John Wiley & Sons, Inc. Available at: [Link]

- Raoof, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Al-Nahrain University, 18(1), 74-81.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Hartwig, J. F. (2010).

-

Wikipedia contributors. (n.d.). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]

- 3. Gas-phase synthesis of morpholine from diethylene glycol and ammonia (Journal Article) | OSTI.GOV [osti.gov]

- 4. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Patent 0036331 [data.epo.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis of Quaternary Ammonium Salts from 4-Hexadecylmorpholine

Abstract

This application note details the synthesis of quaternary ammonium salts (QAS) derived from 4-Hexadecylmorpholine (also known as N-Cetylmorpholine).[1] These amphiphilic cations are critical in drug development as phase transfer catalysts, antimicrobial agents, and corrosion inhibitors.[1] This guide provides two distinct protocols: a high-reactivity methylation using Methyl Iodide and an industrially relevant benzylation using Benzyl Chloride . Emphasis is placed on reaction kinetics, solvent selection for precipitate recovery, and structural validation via NMR spectroscopy.[1]

Introduction & Chemical Principle

The Substrate: 4-Hexadecylmorpholine

4-Hexadecylmorpholine (CAS: 25727-91-7) is a tertiary amine featuring a heterocyclic morpholine ring attached to a hydrophobic C16 (cetyl) chain.[2][3][4] It exists as a low-melting solid or viscous liquid (MP: ~25-28°C) [1].[1] Its transformation into a quaternary ammonium salt introduces a permanent positive charge, dramatically altering its solubility profile and biological activity.[1]

Reaction Mechanism: The Menschutkin Reaction

The synthesis follows the Menschutkin reaction pathway, an SN2 nucleophilic substitution where the lone pair of the morpholine nitrogen attacks the electrophilic carbon of an alkyl halide.[1]

-

Nucleophile: The nitrogen atom in the morpholine ring.[1] Steric hindrance is moderate due to the chair conformation of the ring and the long alkyl chain.[1]

-

Electrophile: Alkyl halides (e.g., CH3I, PhCH2Cl).[1]

-

Leaving Group: Halide ion (I-, Cl-).[1]

Key Consideration: The reaction rate is heavily influenced by the solvent's dielectric constant.[1] Polar aprotic solvents (e.g., Acetonitrile) stabilize the transition state (which is more polar than the reactants) and precipitate the ionic product, driving the equilibrium forward.[1]

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of the Menschutkin reaction for morpholine quaternization.

Safety & Pre-Requisites

CRITICAL SAFETY WARNING:

-

Methyl Iodide (MeI): A volatile neurotoxin and suspected carcinogen.[1] Must be handled in a fume hood with double-gloving.[1]

-

Benzyl Chloride: A potent lachrymator (tear gas agent).[1] Avoid inhalation.

-

4-Hexadecylmorpholine: May cause skin irritation.[1]

Equipment:

-

Reflux condenser setup with drying tube (calcium chloride) to exclude moisture.[1]

-

Magnetic stirrer with temperature control.[1]

-

Vacuum filtration apparatus.[1]

-

Rotary evaporator.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Hexadecyl-4-methylmorpholinium Iodide

Target: High-purity synthesis for analytical standards or biological screening.[1]

Reagents:

-

4-Hexadecylmorpholine (10 mmol, ~3.12 g)[1]

-

Methyl Iodide (12 mmol, ~1.70 g) [Excess to ensure completion]

-

Solvent: Acetonitrile (anhydrous, 20 mL) or Acetone

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 3.12 g of 4-Hexadecylmorpholine in 15 mL of anhydrous acetonitrile.

-

Addition: Cool the solution to 0°C (ice bath). Add Methyl Iodide dropwise over 10 minutes.[1] Note: The reaction is exothermic.[1]

-

Reaction: Remove the ice bath. Stir at room temperature for 1 hour, then heat to mild reflux (50°C) for 2–4 hours.

-

Observation: A white or pale yellow precipitate should begin to form as the salt is insoluble in the organic solvent.[1]

-

-

Precipitation: Cool the mixture to 0°C to maximize precipitation. If no solid forms, add 20 mL of cold Diethyl Ether to induce crystallization.[1]

-

Isolation: Filter the solid under vacuum. Wash the filter cake 3x with cold Diethyl Ether to remove unreacted amine and excess Methyl Iodide.[1]

-

Drying: Dry the product in a vacuum oven at 40°C for 6 hours.

Expected Yield: 85–95% Appearance: White to off-white crystalline solid.[1]

Protocol B: Synthesis of 4-Hexadecyl-4-benzylmorpholinium Chloride

Target: Industrial surfactant preparation (Corrosion Inhibitor/Biocide).

Reagents:

-

4-Hexadecylmorpholine (10 mmol, ~3.12 g)[1]

-

Benzyl Chloride (11 mmol, ~1.39 g)[1]

-

Solvent: Ethanol (Absolute) or Isopropanol[1]

Step-by-Step Procedure:

-

Setup: Combine the amine and Benzyl Chloride in 20 mL of Ethanol in a 100 mL round-bottom flask.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours.

-

Note: Benzyl chloride is less reactive than methyl iodide; higher energy input is required [2].[1]

-

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Methanol/DCM 1:9). The starting amine spot will disappear.[1]

-

Workup:

-

Purification: Recrystallize from minimal hot Ethanol/Acetone mixture if necessary.

-

Drying: Desiccate under vacuum over P2O5 (product is often hygroscopic).

Expected Yield: 70–85%

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of morpholinium salts.

Characterization & Data Analysis

Validation of the quaternary structure is primarily achieved through 1H-NMR Spectroscopy .[1] The formation of the salt results in a significant downfield shift of the protons adjacent to the nitrogen atom (alpha-protons) due to the positive charge.[1]

Table 1: Diagnostic NMR Shifts (CDCl3 or DMSO-d6)

| Proton Environment | Starting Material (Amine) | Product (Quaternary Salt) | Shift Explanation |

| Morpholine Ring (N-CH2) | 2.4 – 2.6 ppm | 3.4 – 4.0 ppm | Deshielding by cationic Nitrogen |

| Morpholine Ring (O-CH2) | 3.6 – 3.7 ppm | 3.9 – 4.2 ppm | Inductive effect of N+ |

| N-CH3 (if Methylated) | N/A | 3.1 – 3.4 ppm (Singlet) | Characteristic "Methyl on Quat" peak |

| N-CH2-R (Alkyl Chain) | ~2.3 ppm | 3.3 – 3.5 ppm | Deshielding of chain head group |

| Terminal Methyl (Chain) | 0.88 ppm | 0.88 ppm | Unaffected (far from charge center) |

IR Spectroscopy:

-

Look for the absence of Bohlmann bands (2700–2800 cm-1) characteristic of tertiary amines.[1]

-

Appearance of strong C-N+ vibrations (often obscured but fingerprint region changes).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Oiling Out | Product is soluble in hot solvent or contains impurities. | Triturate the oil with anhydrous Diethyl Ether or Hexane.[1] Scratch the flask wall with a glass rod to induce nucleation.[1] |

| Low Yield | Incomplete reaction or hydrolysis.[1] | Ensure the system is anhydrous (water competes as a nucleophile).[1] Increase reaction time or temperature. |

| Hygroscopicity | Quaternary salts attract water.[1] | Dry thoroughly in a vacuum desiccator.[1] Store under inert gas (Nitrogen/Argon). |

| Coloration | Oxidation of iodide (Protocol A).[1] | Wash the solid with a small amount of dilute sodium thiosulfate solution if product stability allows, or recrystallize from ethanol.[1] |

References

-

CAS Common Chemistry. 4-Hexadecylmorpholine (CAS 25727-91-7).[2][3][4][5] American Chemical Society.[1][3][6] Available at: [Link][1]

-

Bijudas, K., et al. (2021).[1] Kinetics of Quaternization between N,N-Dimethylaniline and Benzyl Chloride. Journal of Advanced Scientific Research, 12(3), 89-94.[1] Available at: [Link]

-

Winstead, A. J., et al. (2013).[1] Synthesis of Quaternary Heterocyclic Salts.[1] Molecules, 18(11), 14306-14319.[1] Available at: [Link][1]

-

Zhu, Y., et al. (2018).[1] Morpholine-Based Gemini Surfactant: Synthesis and Its Application for Reverse Froth Flotation. NIH PubMed.[1] Available at: [Link]

Sources

- 1. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CAS # 25727-91-7, 4-Hexadecyl-Morpholine: more information. [chemblink.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

Troubleshooting & Optimization

Technical Support Center: N-Cetylmorpholine (N-CM) Optimization Guide

Status: Active Ticket ID: NCM-OPT-2024 Assigned Specialist: Senior Application Scientist, Corrosion Division Subject: Troubleshooting & Optimizing Corrosion Inhibition Efficiency of N-Cetylmorpholine

Executive Summary

N-Cetylmorpholine (N-CM) represents a class of mixed-type corrosion inhibitors that function through the adsorption of the morpholine head group (active center) and the steric coverage of the cetyl (C16) tail. While highly effective in acidic media (HCl, H₂SO₄), users often encounter stability issues and sub-optimal inhibition efficiencies due to improper solubilization or lack of synergistic additives.

This guide addresses the three most common technical hurdles reported by our research partners: Solubility/Dispersion , Efficiency Maximization via Synergism , and Electrochemical Data Validation .

Module 1: Solubility & Preparation

User Query: "My N-CM precipitates in 1M HCl, or forms a cloudy suspension. How do I ensure a homogeneous molecular dispersion?"

The Mechanism of Failure

N-Cetylmorpholine is amphiphilic. The long hydrophobic C16 chain dominates its solubility profile, making it sparingly soluble in pure aqueous acids at high concentrations. If the inhibitor exists as micellar aggregates or precipitates rather than free monomers, it cannot effectively adsorb onto the metal surface to form a monolayer.

Troubleshooting Protocol

| Step | Action | Scientific Rationale |

| 1 | Pre-solubilization | Dissolve N-CM in a minimal volume of Ethanol or Acetone (1:10 ratio) before adding to the acid solution. This disrupts intermolecular Van der Waals forces between alkyl chains. |

| 2 | Protonation Sequence | Add the pre-dissolved N-CM to the acid slowly under stirring. The morpholine nitrogen gets protonated ( |

| 3 | Ultrasonication | Sonicate the final solution for 15–20 minutes at 40 kHz. This ensures the breakdown of lamellar structures into monomers or small micelles, critical for reaching the metal surface. |

Critical Check: If the solution remains turbid after Step 3, you are likely above the Critical Micelle Concentration (CMC) . While micelles provide some protection, maximum efficiency per mole is achieved just below or at the CMC.

Module 2: Maximizing Inhibition Efficiency

User Query: "I am stuck at 75-80% inhibition efficiency. Increasing concentration isn't helping. How do I push this >95%?"

The Synergistic Solution: Halide Bridging

The most effective way to boost N-CM performance is not adding more N-CM, but adding a synergistic agent. Potassium Iodide (KI) is the industry standard "bridge" for cationic inhibitors.

Why it works:

The steel surface in acid is positively charged. The cationic N-Cetylmorpholine (

-

Iodide Adsorption: Iodide ions (

) specifically adsorb onto the steel surface. -

Charge Reversal: This creates a negative dipole on the metal surface.

-

Electrostatic Bridge: The cationic

is now electrostatically attracted to the

Optimization Workflow

Figure 1: Synergistic mechanism workflow detailing the "Halide Bridge" effect for cationic inhibitors.

Recommended Formulation Table

| Component | Concentration Range | Role |

| N-Cetylmorpholine | 100 – 500 ppm | Primary Inhibitor (Film Former) |

| Potassium Iodide (KI) | 1.0 – 5.0 mM | Synergist (Adsorption Stabilizer) |

| Temperature | 25°C – 60°C | Variable (Efficiency decreases as T increases due to desorption) |

Module 3: Electrochemical Diagnostics (EIS)

User Query: "My Nyquist plots show an inductive loop at low frequencies. Is my experiment failed?"

Interpretation & Analysis

An inductive loop in Electrochemical Impedance Spectroscopy (EIS) is not a failure; it is a signature of the adsorption mechanism.

-

High Frequency Capacitive Loop: Represents the charge transfer resistance (

) and the double-layer capacitance ( -

Low Frequency Inductive Loop: Indicates the relaxation process of the adsorbed species. It signifies that the surface coverage (

) is changing with potential, or that there is a re-dissolution of the inhibitor film.

Self-Validating the Data

To ensure your EIS data is valid, apply the Kramers-Kronig (K-K) Transform . If your experimental data matches the K-K transform, the system is linear, causal, and stable.

Common EIS Artifacts vs. Real Signals:

| Symptom | Diagnosis | Action |

| Scattered points at low freq | System instability (non-stationary) | Increase integration time; ensure OCP is stable for 30 mins before running. |

| Depressed Semicircle | Surface roughness/heterogeneity | Use a Constant Phase Element (CPE) instead of a pure Capacitor in your equivalent circuit. |

| Inductive Tail | Adsorption/Desorption relaxation | Include an Inductor ( |

Module 4: Mechanism Verification

User Query: "How do I prove the mechanism is Langmuir Adsorption for my publication?"

To validate the mechanism, you must fit your surface coverage data (

-

Plot:

(y-axis) vs. -

Success Criteria: A linear plot with

and a slope near 1.0 confirms Monolayer Adsorption. -

Thermodynamic Calculation: Calculate

using-

If

: Physisorption (Electrostatic). -

If

: Chemisorption (Covalent bonding). -

N-CM Typical Range: Often between -30 and -38 kJ/mol (Mixed Mode).

-

References

-

Synergistic Effects of Halides: Solomon, M. M., & Umoren, S. A. (2015). Enhanced corrosion inhibition effect of polypropylene glycol in the presence of iodide ions at mild steel/sulphuric acid interface.[1] Journal of Environmental Chemical Engineering.[1] 1

-

Morpholine Derivatives in Acidic Media: Li, X., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.[2] MDPI. 2

-

Adsorption Isotherm Modeling: Eddy, N. O., et al. (2022). Adsorption Isotherm Modeling in Corrosion Inhibition Studies.[3] IntechOpen.[3] 3

-

Electrochemical Impedance Spectroscopy (EIS) Tutorial: Lazanas, A. C., & Prodromidis, M. I. (2023). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. 4

-

Carbon Dots & Morpholine Comparisons: Cui, M., et al. (2021). Effective Corrosion Inhibition of Carbon Steel in Hydrochloric Acid by Dopamine-Produced Carbon Dots. PMC - NIH. 5

Sources

- 1. Synergistic effect of KI on the corrosion inhibition of a poly(diallylammonium chloride)-based cyclocopolymer containing bis-cationic motifs for mild steel corrosion in 20% formic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effective Corrosion Inhibition of Carbon Steel in Hydrochloric Acid by Dopamine-Produced Carbon Dots - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: The Effect of Temperature on 4-Hexadecylmorpholine Adsorption Isotherms

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the study of temperature effects on the adsorption isotherms of 4-Hexadecylmorpholine. As a long-chain cationic surfactant, understanding its interfacial behavior under varying thermal conditions is critical for applications ranging from corrosion inhibition to advanced drug delivery systems.

This document is designed to be a practical resource, explaining not just the "how" but the fundamental "why" behind experimental choices and data interpretation.

Section 1: Frequently Asked questions (FAQs)

This section addresses fundamental questions about the thermodynamic principles governing the adsorption of 4-Hexadecylmorpholine.

Q1: What is the expected effect of increasing temperature on the adsorption of 4-Hexadecylmorpholine?

The effect of temperature is not universal and directly indicates the nature of the adsorption process—whether it is exothermic or endothermic.

-

Exothermic Adsorption (Most Common): Typically, the adsorption of molecules from a solution onto a surface is an exothermic process (releases heat, ΔH° < 0). In this case, an increase in temperature provides thermal energy that helps adsorbed molecules overcome the forces holding them to the surface, leading to desorption. Consequently, the adsorption capacity (the amount of 4-Hexadecylmorpholine adsorbed) decreases as temperature rises.[1] This is explained by Le Chatelier's principle: adding heat to an exothermic equilibrium shifts it in the reverse (desorption) direction. This is often seen in physisorption processes.[2]

-

Endothermic Adsorption (Less Common): In some cases, adsorption can be endothermic (absorbs heat, ΔH° > 0). This means that energy is required to facilitate the adsorption process. This might occur if significant energy is needed to displace solvent molecules from the surface or if the adsorbate undergoes structural changes upon adsorption. For endothermic processes, increasing the temperature enhances the adsorption capacity.[3][4] This is more commonly associated with chemisorption, where an activation energy barrier must be overcome.[4]

The precise behavior for 4-Hexadecylmorpholine depends on the specific adsorbent surface, the solvent system, and the nature of the interaction forces.

Q2: How can I determine if the adsorption of 4-Hexadecylmorpholine is physical (physisorption) or chemical (chemisorption)?

Temperature-dependent studies are a primary method for distinguishing between these two mechanisms. The key lies in the magnitude of the enthalpy of adsorption (ΔH°), which you can calculate from your isotherm data.

-

Physisorption: This process is governed by weak intermolecular forces like van der Waals forces or hydrogen bonding. The enthalpy change is typically small. A generally accepted range for physisorption is ΔH° > -40 kJ/mol .

-

Chemisorption: This involves the formation of a chemical bond (e.g., covalent or ionic) between the 4-Hexadecylmorpholine molecules and the adsorbent surface. This is a stronger interaction, and the enthalpy change is significantly larger. A common benchmark for chemisorption is ΔH° < -80 kJ/mol .[1]

Values between -40 and -80 kJ/mol may indicate a strong physical interaction or a combination of both physisorption and chemisorption.

Q3: Which adsorption isotherm models are most suitable for describing the temperature-dependent adsorption of 4-Hexadecylmorpholine?

Several models can be used, but the Langmuir and Freundlich models are the most common starting points.[5][6]

-

Langmuir Model: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.[7][8] It's often a good fit for chemisorption or when a clear saturation plateau is observed in the isotherm. The Langmuir constant (K_L) is temperature-dependent and is crucial for thermodynamic calculations.

-

Freundlich Model: An empirical model that describes multilayer adsorption onto a heterogeneous surface.[9][10] The Freundlich constant (K_f) is an indicator of adsorption capacity and varies with temperature.[11]

-

Sips or Temkin Models: These are other models that can be applied if the simpler Langmuir and Freundlich models do not provide a good fit to the experimental data, especially for heterogeneous systems.[12]

The best model is the one that provides the highest correlation coefficient (R²) and the lowest error when fitting your experimental data across the entire temperature range studied.[10]

Q4: How are thermodynamic parameters (ΔG°, ΔH°, ΔS°) calculated from temperature-dependent adsorption data?

The key thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—reveal the spontaneity, heat change, and randomness of the adsorption process.[13] They are derived from the temperature-dependent equilibrium constants obtained from your chosen isotherm model (e.g., K_L from the Langmuir model).

The fundamental relationships are:

-

Gibbs Free Energy (ΔG°): Calculated from the equilibrium constant (K_eq) at each temperature (T). A negative ΔG° indicates a spontaneous process.[14]

-

ΔG° = -RT ln(K_eq)

-

-

Van't Hoff Equation: This equation links the change in the equilibrium constant with temperature to the enthalpy and entropy.

-

ln(K_eq) = - (ΔH°/RT) + (ΔS°/R)

-

By plotting ln(K_eq) versus 1/T, you get a straight line.[9]

-

The slope of the line is -ΔH°/R.

-

The y-intercept is ΔS°/R.

Here, R is the ideal gas constant (8.314 J/mol·K). It is critical to use a dimensionless equilibrium constant for these calculations to maintain thermodynamic consistency.[15][16]

Section 2: Experimental Protocol & Data Workflow

This section provides a validated, step-by-step protocol for conducting temperature-dependent adsorption experiments.

Experimental Protocol: Batch Adsorption Study

Objective: To determine the adsorption isotherms of 4-Hexadecylmorpholine on a specific adsorbent at various temperatures.

1. Materials & Reagents:

-

Adsorbate: 4-Hexadecylmorpholine (high purity).

-

Adsorbent: Your material of interest (e.g., silica nanoparticles, activated carbon, metal surface). Ensure it is properly cleaned and dried/degassed.[17]

-

Solvent: Deionized water or appropriate buffer.

-

Stock Solution: Prepare a concentrated stock solution of 4-Hexadecylmorpholine (e.g., 1000 mg/L).

-

Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 20, 50, 100 mg/L).

2. Equipment:

-

Thermostatic Shaker or Water Bath: Capable of maintaining constant temperatures (±0.5°C) for extended periods.

-

Conical flasks or vials with secure caps.

-

Analytical Balance.

-

pH meter.

-

Centrifuge or filtration apparatus.

-

Analytical Instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC, TOC Analyzer).

3. Step-by-Step Methodology: [18][19]

-

Adsorbent Dosing: Accurately weigh a fixed amount of the adsorbent (e.g., 25 mg) into a series of flasks. Causality Check: A consistent adsorbent mass is crucial for comparing results across different concentrations and temperatures.

-

Adsorbate Addition: Add a fixed volume (e.g., 25 mL) of each working solution to the flasks. This creates a set of experiments with varying initial concentrations (C₀).

-

pH Adjustment (if necessary): Adjust the pH of each solution to the desired value, as pH can significantly influence the surface charge of both the adsorbent and 4-Hexadecylmorpholine.

-

Equilibration: Place the sealed flasks in the thermostatic shaker set to the first target temperature (e.g., 298 K / 25°C). Allow them to shake for a pre-determined equilibrium time (e.g., 24 hours). Trustworthiness Check: The equilibrium time should be determined from prior kinetic studies to ensure the system has reached a steady state.

-

Separation: After equilibration, separate the adsorbent from the solution by centrifugation or filtration.

-

Analysis: Measure the final concentration of 4-Hexadecylmorpholine remaining in the supernatant (Cₑ).

-

Repeat for Different Temperatures: Repeat steps 4-6 for each of the other target temperatures (e.g., 308 K, 318 K, 328 K).

4. Calculations:

-

Amount Adsorbed at Equilibrium (qₑ, in mg/g): qₑ = [(C₀ - Cₑ) * V] / m

-

V = Volume of the solution (L)

-

m = Mass of the adsorbent (g)

-

Data Analysis Workflow Diagram

Caption: Workflow for determining thermodynamic parameters from temperature-dependent adsorption data.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experiments and data analysis.

Q1: My adsorption data is inconsistent and shows high variability. What are the likely causes?

Inconsistent data is often rooted in experimental control.

-

Temperature Fluctuations: Even minor variations in the shaker/water bath temperature can affect equilibrium, especially for highly temperature-sensitive systems. Ensure your equipment is calibrated and stable.

-

Incomplete Equilibration: If the system hasn't reached equilibrium, the measured Cₑ will be incorrect. Verify your equilibration time with a kinetic study at the highest and lowest temperatures, as kinetics can be temperature-dependent.

-

Adsorbent Heterogeneity: Ensure your adsorbent material is homogenous. If it's a powder, make sure it's well-mixed before weighing out samples.

-

pH Drifts: The pH of the solution can change during adsorption. Measure the pH both before and after the experiment. If there is a significant drift, consider using a buffered solution.

-

Analytical Errors: Ensure your analytical method for measuring 4-Hexadecylmorpholine concentration is accurate and reproducible in the concentration range of your Cₑ values.

Q2: The calculated thermodynamic parameters seem physically unrealistic (e.g., ΔH° is positive for a process where adsorption decreases with temperature). Why?

This is a common and critical issue that usually points to a flaw in the calculation or model selection, not necessarily the experiment itself.

-

Incorrect Equilibrium Constant: The most frequent error is using an equilibrium constant that is not dimensionless.[16] For example, the Langmuir constant K_L often has units of L/mg or L/mol. You must convert it to a dimensionless constant before using it in the van't Hoff equation. One common method is to multiply K_L by the molar concentration of the solvent (e.g., ~55.5 mol/L for water).

-

Model Misspecification: The chosen isotherm model may not accurately represent the physical reality of the adsorption process. An incorrect model will yield an incorrect equilibrium constant, leading to erroneous thermodynamic parameters.[12] Try fitting your data to different models to see which provides the best fit and most reasonable parameters.

-

Temperature Range Too Narrow: If your experiments are conducted over a very small temperature range, the slope and intercept of the van't Hoff plot will have a large uncertainty, leading to unreliable ΔH° and ΔS° values. A range of at least 30-40 K is recommended.

Q3: My experimental data doesn't fit the standard Langmuir or Freundlich models well. What should I do?

If your R² values are low (<0.95), it indicates these simple models are insufficient.

-